D-Glucosone is a 1,2-dicarbonyl sugar (osone) classified as an aldoketose. It is a key intermediate in the Maillard reaction, a complex series of reactions between reducing sugars, such as glucose, and amino acids. [, ] D-Glucosone is also generated during the gamma-radiolysis of sugars. [] It plays a significant role in food chemistry, contributing to the browning and flavor development of cooked foods. [, ] Additionally, D-glucosone has been proposed as a potential intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in plants. [, ]
Future Directions
Elucidating the Role in L-Ascorbic Acid Biosynthesis: Further research is needed to fully understand the role of D-glucosone in the biosynthesis of L-ascorbic acid in plants, which remains a topic of debate. [, , ]
Therapeutic Potential of Antioxidant Properties: The antioxidant capacity of D-glucosone warrants further exploration for its potential therapeutic applications in diseases associated with oxidative stress. [, ]
D-Glucosone as a Biomarker: Investigating the use of D-glucosone as a biomarker for specific diseases, such as diabetes, could offer valuable tools for diagnosis and monitoring disease progression. []
Optimizing Industrial Production of D-Fructose: Further research into improving the efficiency and cost-effectiveness of the Cetus process, particularly the enzymatic conversion of D-glucose to D-glucosone, could enhance D-fructose production. [, , , , , , ]
Related Compounds
D-Glucose
Compound Description: D-Glucose is a simple sugar (monosaccharide) and a fundamental source of energy for living organisms. It serves as the primary precursor for the biosynthesis of L-Ascorbic acid (vitamin C) in plants []. D-Glucose can be enzymatically oxidized to produce D-glucosone [, , , , , , , , , ].
D-Fructose
Compound Description: D-Fructose, another common monosaccharide, is often found alongside D-glucose in sources like fruits and honey. It is a structural isomer of D-glucose. D-Fructose holds significant value in the production of furfurals and other industrial chemicals [].
Relevance: D-Fructose is a structural isomer of D-glucosone, differing in the position of the carbonyl group. In D-fructose, the carbonyl group is located at C2, classifying it as a ketose, while in D-glucosone, the carbonyl group is located at C1, making it an aldose. D-Glucosone can be selectively hydrogenated at C1 to yield D-fructose [, , , , , ].
3-Deoxy-D-glucosone
Compound Description: 3-Deoxy-D-glucosone is an intermediate in the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids, often occurring during food heating [, , , , , ]. It possesses a reductone-like structure contributing to its antioxidant properties [].
L-Sorbosone
Compound Description: L-Sorbosone is a sugar acid proposed as an intermediate in the biosynthesis of L-ascorbic acid in plants [, , ].
Relevance: L-Sorbosone is a potential intermediate in the plant biosynthetic pathway of L-ascorbic acid, where D-glucosone is also implicated [, ]. Both compounds are structurally similar, differing in the configuration of the hydroxyl group at C5 and the oxidation state of C1.
L-Ascorbic Acid (Vitamin C)
Compound Description: L-Ascorbic acid, commonly known as Vitamin C, is an essential nutrient with antioxidant properties. In plants, D-glucose is the primary precursor for its biosynthesis, with D-glucosone and L-sorbosone proposed as intermediates [, , , ].
Relevance: L-Ascorbic acid is the final product in the plant biosynthetic pathway where D-glucosone is a putative intermediate [, , ]. D-Glucosone's potential role in this pathway highlights its significance in plant metabolism.
2-Deoxy-D-glucose
Compound Description: 2-Deoxy-D-glucose is a glucose analog that exhibits biological activity. It has been used to investigate glucose-recognizing systems [].
Relevance: While not directly derived from D-glucosone, 2-deoxy-D-glucose serves as a comparative model compound for studying glucose-recognizing systems in a similar manner to D-glucosone []. This comparison stems from their structural similarity and the ability of both compounds to elicit specific biological responses related to glucose metabolism.
D-Xylosone
Relevance: D-Xylosone shares the 1,2-dicarbonyl functional group with D-glucosone, but it is a five-carbon sugar derivative (pentose) whereas D-glucosone is a six-carbon sugar derivative (hexose) []. This structural similarity suggests they may undergo similar chemical transformations, including the potential for C1-C2 transposition during degradation [].
Compound Description: 1-Deoxy-D-erythro-hexo-2,3-diulose, also known as 1-deoxyglucosone, is another significant intermediate in the Maillard reaction []. Similar to other osones, it possesses antioxidant properties [].
2-Keto-D-gluconic Acid (2KGA)
Compound Description: 2-Keto-D-gluconic acid (2KGA) is a sugar acid derived from the oxidation of 2-keto-D-glucose (another name for D-glucosone) [].
Relevance: 2KGA is the product of the enzymatic oxidation of D-glucosone by a PQQ-dependent 2-keto-D-glucose dehydrogenase []. This enzymatic conversion further highlights the role of D-glucosone as a potential substrate in specific biological pathways.
N-D-Glucosyl-n-butylamine
Compound Description: N-D-Glucosyl-n-butylamine is a glycosylamine formed by the reaction of D-glucose with n-butylamine. This compound is considered a model system for studying the Maillard reaction [].
Relevance: N-D-Glucosyl-n-butylamine serves as a model compound to investigate the formation of D-glucosone and 3-deoxy-D-glucosone during the early stages of the Maillard reaction [, ]. It provides a simplified system to study the complex reactions involved in non-enzymatic browning.
L-Cysteine-D-glucose
Relevance: L-Cysteine-D-glucose is mentioned alongside D-glucosone in the context of metal complex formation, suggesting a potential for similar coordination chemistry with metal ions [].
D-Glucosone trimethylene mercaptale
Relevance: D-Glucosone trimethylene mercaptale is mentioned alongside D-glucosone in the context of metal complex formation, suggesting a potential for similar coordination chemistry with metal ions [].
Classification
2-Keto-D-glucose belongs to the class of monosaccharides, specifically the ketoses. Ketoses are sugars that contain a ketone group, distinguishing them from aldoses, which contain an aldehyde group. In terms of its structure, 2-Keto-D-glucose is classified as a hexose due to its six carbon atoms.
Synthesis Analysis
The synthesis of 2-Keto-D-glucose can be achieved through various methods:
Catalytic Oxidation: A prominent method involves the catalytic oxidation of D-glucose using molecular oxygen. This process typically employs a platinum-based catalyst doped with lead or bismuth. The reaction occurs in a one-pot system where D-glucose is first oxidized to D-gluconic acid and subsequently to 2-Keto-D-glucose. The reaction conditions are optimized by maintaining a pH between 7 and 10 and controlling temperature and oxygen pressure for enhanced yields.
Fermentation: Another method includes the fermentation of D-glucose using specific microorganisms such as Erwinia sp., which convert D-glucose into intermediates like 2,5-diketo-D-gluconic acid before further processing into 2-Keto-D-glucose. This two-stage fermentation process has been shown to yield significant amounts of the desired product.
Enzymatic Conversion: Laboratory procedures have also demonstrated the enzymatic conversion of D-glucose into 2-Keto-D-glucose using immobilized enzymes such as mannitol dehydrogenase.
Molecular Structure Analysis
The molecular structure of 2-Keto-D-glucose features a six-carbon backbone with a ketone functional group at the second carbon position. Its structural representation can be visualized as follows:
Molecular Formula: C₆H₁₂O₆
Molecular Weight: 180.16 g/mol
Structural Characteristics:
Six carbon atoms arranged in a linear or cyclic form.
A ketone group located at the second carbon.
The compound can exist in both open-chain and cyclic forms, with the cyclic form being more prevalent in solution due to stability provided by intramolecular interactions.
Chemical Reactions Analysis
2-Keto-D-glucose participates in various chemical reactions typical of keto sugars:
Reduction Reactions: It can undergo reduction to form sugar alcohols or other derivatives.
Condensation Reactions: It can react with alcohols or amines to form glycosides or amino sugars.
Oxidation Reactions: As a reducing sugar, it can be oxidized to form carboxylic acids or other oxidized products.
These reactions are essential for its application in synthesizing more complex carbohydrates and bioactive compounds.
Mechanism of Action
The mechanism of action for 2-Keto-D-glucose primarily revolves around its role as an intermediate in metabolic pathways and synthetic processes:
In carbohydrate metabolism, it can be converted into other sugar derivatives through enzymatic reactions involving isomerases and dehydrogenases.
In synthetic chemistry, it serves as a building block for synthesizing various glycosides and polysaccharides due to its reactive ketone group.
This versatility makes it a valuable compound in both natural biological systems and industrial applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Keto-D-glucose include:
Appearance: Typically exists as a white crystalline powder.
Solubility: Highly soluble in water due to its hydroxyl groups.
Melting Point: Approximately 160 °C (decomposes).
Stability: Stable under normal conditions but sensitive to heat and moisture.
These properties influence its handling and application in various scientific fields.
Applications
2-Keto-D-glucose has several scientific applications:
Biochemical Research: Used as an intermediate in studies related to carbohydrate metabolism and enzyme kinetics.
Synthetic Chemistry: Serves as a precursor for synthesizing vitamin C (ascorbic acid) through the Reichstein process.
Pharmaceuticals: Investigated for potential applications in drug development due to its structural properties that can influence biological activity.
Food Industry: Explored for use as a sweetener or flavor enhancer due to its sugar-like characteristics.
2-ketoglucose arabino-hexosulose D-arabino-2-hexosulose glucosone glucosone, D isome
Canonical SMILES
C(C(C(C(C(=O)C=O)O)O)O)O
Isomeric SMILES
C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O
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